molecular formula C11H15N5S B10975804 4-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

4-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10975804
M. Wt: 249.34 g/mol
InChI Key: HWOUXDIAEXABCW-UHFFFAOYSA-N
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Description

4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that features a triazole ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones under acidic conditions to form the triazole ring. The pyrazole moiety is then introduced through a condensation reaction with 4-methyl-1H-pyrazole .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of 4-CYCLOPROPYL-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

4-cyclopropyl-3-[1-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H15N5S/c1-7-5-12-15(6-7)8(2)10-13-14-11(17)16(10)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,14,17)

InChI Key

HWOUXDIAEXABCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(C)C2=NNC(=S)N2C3CC3

Origin of Product

United States

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